molecular formula C19H13ClF2O3 B4794602 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B4794602
M. Wt: 362.8 g/mol
InChI Key: MLLRJVUTZHYNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DBCO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DBCO is a member of the chromene family and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is believed to act by binding to specific receptors or enzymes in cells. 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have anti-inflammatory and anti-tumor effects, and it may also have neuroprotective properties. Further research is needed to fully elucidate the mechanism of action of 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
Biochemical and Physiological Effects:
8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a range of biochemical and physiological effects, including the ability to modulate the activity of various enzymes and receptors in cells. 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is its versatility in scientific research applications. 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be conjugated with a variety of biomolecules to enable their visualization or manipulation in live cells or tissues. Additionally, 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a high degree of specificity for its target molecules, which reduces the risk of off-target effects. However, one limitation of 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is its complex synthesis method, which requires specialized equipment and expertise. Additionally, 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may have limited solubility in aqueous solutions, which can impact its effectiveness in certain experiments.

Future Directions

There are several future directions for 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research, including the development of new synthesis methods to improve its efficiency and scalability. Additionally, further research is needed to fully understand the mechanism of action of 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and to identify its target molecules in cells. 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may also have potential applications in the treatment of neurological disorders and other diseases, which could be explored in future studies. Finally, the use of 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in combination with other imaging probes or drugs may enhance its effectiveness in scientific research and drug discovery.
Conclusion:
In conclusion, 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has potential applications in scientific research, drug discovery, and disease treatment. The complex synthesis method of 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one requires specialized expertise and equipment, but its versatility and specificity make it a valuable tool in a variety of scientific research applications. Further research is needed to fully understand the mechanism of action of 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and to identify its target molecules in cells. The future directions of 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research hold promise for the development of new treatments for a range of diseases and disorders.

Scientific Research Applications

8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a range of potential scientific research applications, including its use as a fluorescent probe for imaging studies. 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be conjugated with a variety of biomolecules, such as proteins, peptides, and nucleic acids, to enable their visualization in live cells or tissues. 8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been used in drug discovery research to identify potential drug targets and to screen for new drug candidates.

properties

IUPAC Name

8-chloro-7-[(2,4-difluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2O3/c20-15-7-14-12-2-1-3-13(12)19(23)25-17(14)8-18(15)24-9-10-4-5-11(21)6-16(10)22/h4-8H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLRJVUTZHYNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 6
8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

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